molecular formula C9H18Cl3N3 B2382541 1,3,5-Tris(aminomethyl)benzene trihydrochloride CAS No. 69146-57-2

1,3,5-Tris(aminomethyl)benzene trihydrochloride

Cat. No.: B2382541
CAS No.: 69146-57-2
M. Wt: 274.61
InChI Key: QXLBOWCVKXIACP-UHFFFAOYSA-N
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Description

1,3,5-Tris(aminomethyl)benzene trihydrochloride is a useful research compound. Its molecular formula is C9H18Cl3N3 and its molecular weight is 274.61. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(aminomethyl)benzene trihydrochloride can be synthesized through a multi-step process starting from benzene. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(aminomethyl)benzene trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Tris(aminomethyl)benzene trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-tris(aminomethyl)benzene trihydrochloride involves its ability to form hydrogen bonds and interact with various molecular targets. The aminomethyl groups can participate in hydrogen bonding, which is crucial for its interactions with biological molecules such as proteins and nucleic acids. These interactions can influence the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene trihydrochloride: Similar structure but with ethyl groups at the 2, 4, and 6 positions.

    1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of aminomethyl groups.

    1,3,5-Tris(chloromethyl)benzene: Contains chloromethyl groups instead of aminomethyl groups.

Uniqueness

1,3,5-Tris(aminomethyl)benzene trihydrochloride is unique due to its ability to form multiple hydrogen bonds, making it a versatile scaffold for the synthesis of complex molecules. Its trihydrochloride form enhances its solubility in water, which is advantageous for various applications in chemistry and biology .

Properties

IUPAC Name

[3,5-bis(aminomethyl)phenyl]methanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLBOWCVKXIACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CN)CN)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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